2-(3-methoxypropyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
Diazaspirocyclic compounds, including those related to the 2,8-diazaspiro[4.5]decan-3-one family, are of interest in medicinal chemistry and organic synthesis due to their unique structural features and potential biological activities. These compounds often serve as key intermediates in the synthesis of various pharmacologically active molecules.
Synthesis Analysis
The synthesis of diazaspirocyclic compounds can involve multiple steps, including cyclization reactions, Michael addition reactions, and the use of protecting groups for nitrogen atoms. Techniques such as nitrile lithiation/alkylation chemistry and 1,4-addition reactions with nitroalkanes have been developed to synthesize methyl-substituted spirocyclic piperidine-pyrrolidine ring systems, which are structurally related to the compound of interest (Smith et al., 2016).
Molecular Structure Analysis
X-ray structural analysis is a common method used to elucidate the molecular structure of diazaspirocyclic compounds. For example, the molecular and crystal structure of related compounds has been studied to understand their conformation and electronic structure (Dyachenko et al., 2015).
Chemical Reactions and Properties
Diazaspirocyclic compounds can participate in various chemical reactions, including alkylation and cycloaddition reactions. Their chemical reactivity is influenced by the presence of the spiro linkage and the nitrogen atoms within the structure. For instance, the reactivity of related compounds in the presence of phenacyl bromides and their formation process have been explored to understand their chemical properties better (Dyachenko et al., 2015).
properties
IUPAC Name |
1-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]decan-8-yl]-2-(1-methylpyrrol-2-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-20-8-3-5-15(20)17(24)18(25)21-10-6-19(7-11-21)13-16(23)22(14-19)9-4-12-26-2/h3,5,8H,4,6-7,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAMQSIJZDBSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=O)N2CCC3(CC2)CC(=O)N(C3)CCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxypropyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2,8-diazaspiro[4.5]decan-3-one |
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